(9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester

Description

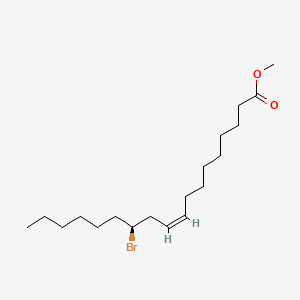

(9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester is a synthetic fatty acid methyl ester (FAME) characterized by a bromine atom at the 12th carbon and a cis (Z)-configured double bond at the 9th position of its 18-carbon chain. The stereochemistry at the 12th carbon is specified as S-configuration, which may influence its biochemical interactions.

Properties

Molecular Formula |

C19H35BrO2 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

methyl (Z,12S)-12-bromooctadec-9-enoate |

InChI |

InChI=1S/C19H35BrO2/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18H,3-9,11-12,14-17H2,1-2H3/b13-10-/t18-/m0/s1 |

InChI Key |

SZFRLNSLCQQPTH-GFBZKKKVSA-N |

Isomeric SMILES |

CCCCCC[C@@H](C/C=C\CCCCCCCC(=O)OC)Br |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The primary synthetic approach involves the bromination of methyl 9-octadecenoic acid (methyl oleate) or its derivatives to introduce the bromine atom selectively at the 12th carbon while preserving the cis configuration at the 9th carbon. The preparation typically requires:

- Methyl 9-octadecenoic acid or methyl oleate as the substrate.

- Brominating agents capable of regioselective bromination.

- Conditions that avoid isomerization of the double bond and over-bromination.

Synthesis via Bromination of Methyl 9-Octadecenoic Acid

One documented method involves the direct bromination of methyl 9-octadecenoic acid under controlled conditions. The process includes:

- Use of bromine or N-bromosuccinimide (NBS) as the brominating reagent.

- Solvents such as dichloromethane or carbon tetrachloride to maintain reaction control.

- Temperature regulation to prevent side reactions and maintain stereochemistry.

This reaction typically yields methyl 12-bromo-9-octadecenoic acid ester with high regio- and stereoselectivity.

Elimination Reaction Using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

A patented method highlights the use of 12-bromo-9-octadecenoic acid methyl ester as a starting compound, which undergoes elimination using DBU as a base. The key features of this method are:

- DBU facilitates elimination under mild conditions.

- The reaction time is significantly reduced to 5-10 minutes.

- Conversion rates of 96-100% are achievable, indicating high efficiency.

- The method improves yield and reduces reaction time compared to traditional protocols.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Reaction Time | Conversion/Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromination | Bromine or NBS, organic solvent | Hours | Moderate to High | Straightforward, well-established | Risk of double bond isomerization |

| DBU-mediated Elimination | DBU base, 12-bromo-9-octadecenoic acid methyl ester | 5-10 minutes | 96-100% | High conversion, short reaction time | Requires pre-formed brominated ester |

| Olefin Metathesis | Grubbs’ 2nd gen catalyst, 40-45 °C | 36 hours | Variable | Enables complex modifications of double bonds | Long reaction times, moisture-sensitive catalyst |

Chemical Reactions Analysis

Types of Reactions: (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo dehydrobromination to form alkenes.

Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Hydroxyl Derivatives: Formed from nucleophilic substitution.

Alkenes: Resulting from elimination reactions.

Oxidized Products: Including carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester serves as a precursor for the synthesis of complex molecules. Its brominated structure allows for further functionalization, making it valuable in the development of new materials and compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological membranes and proteins makes it a candidate for drug development and biochemical research.

Medicine: Research into the medicinal applications of this ester focuses on its potential as a therapeutic agent. Its unique structure may allow it to target specific biological pathways, offering new avenues for treatment.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and surfactants.

Mechanism of Action

The mechanism by which (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally similar octadecenoic acid esters (Table 1), focusing on substituents, unsaturation, and ester groups:

Table 1: Structural Comparison of Octadecenoic Acid Esters

Key Observations :

- Bromine vs. Hydroxyl: The bromine atom in the target compound increases molecular weight (~377.3 g/mol) and introduces steric bulk compared to the hydroxyl group in methyl ricinoleate (312.5 g/mol).

- Unsaturation: Mono-unsaturated esters (e.g., methyl oleate) exhibit higher oxidative stability than di- or tri-unsaturated analogs (e.g., methyl linoleate or linolenate), as allylic positions in polyunsaturated esters are prone to oxidation . The target compound’s single double bond may offer moderate stability, though bromine’s electronic effects could further modulate this property.

Key Findings :

- Antioxidant Activity: Methyl linoleate and (9Z,12Z)-octadecadienoate esters show strong antioxidant activity due to conjugated double bonds, which scavenge free radicals . The bromine substituent in the target compound may alter this activity by modifying electron density.

- Anti-inflammatory Potential: Methyl ricinoleate (12-hydroxy-9-octadecenoate) demonstrates anti-inflammatory effects via interactions with fatty-acid-binding proteins and NF-κB pathways . The brominated analog might exhibit similar or enhanced activity due to halogen-mediated receptor binding.

- Toxicity Profile: Non-halogenated methyl esters (e.g., methyl oleate) generally show low toxicity, while brominated derivatives may require careful evaluation. For example, 9-octadecenamide (a related amide) has higher toxicity in acute oral and dermal assays .

Physicochemical Properties

Table 3: Predicted Physicochemical Properties

| Compound Name | LogP | Molecular Weight (g/mol) | Oxidation Stability | Solubility |

|---|---|---|---|---|

| (9Z,12S)-Methyl 12-Bromo-9-octadecenoate | ~6.5 | 377.3 | Moderate | Low (lipophilic) |

| Methyl Linoleate | ~7.2 | 294.5 | Low | Very low |

| Methyl Ricinoleate | ~5.0 | 312.5 | Moderate | Moderate (polar) |

| Methyl Oleate | ~7.8 | 296.5 | High | Low |

Key Insights :

- Lipophilicity: The bromine atom increases LogP compared to methyl ricinoleate, suggesting higher membrane permeability but lower aqueous solubility.

- Oxidation Stability: The single double bond in the target compound likely provides better stability than methyl linoleate, which has two oxidation-prone double bonds .

Biological Activity

(9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester is a brominated fatty acid ester notable for its unique structural configuration, which includes a bromine atom at the 12th carbon of the octadecenoic acid chain and a double bond at the 9th position in the Z configuration. This compound has garnered attention in biochemical research due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C18H33BrO2

- Molecular Weight : 363.37 g/mol

- Structural Features :

- Bromine atom at position 12

- Double bond at position 9 (Z configuration)

- Methyl ester group

This unique configuration allows it to interact with biological membranes and proteins, potentially influencing various biochemical pathways.

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity, while the ester group contributes to its reactivity. Ongoing research aims to elucidate specific molecular targets and pathways influenced by this compound.

Biological Activities

Research findings indicate that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Interaction with Lipid Metabolism : The compound may also influence lipid metabolism, potentially serving as a therapeutic agent in metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl Linoleate | Two double bonds (positions 9 and 12) | Anti-inflammatory, cancer preventive |

| Methyl Oleate | Single double bond at position 9 | Antioxidant, anti-inflammatory |

| (9Z)-12-Hydroxyoctadec-9-enoic Acid | Hydroxy group at position 12 | Anti-inflammatory |

| (6E,8E)-10-Hydroxy-3-oxooctadecatrienoic Acid | Multiple unsaturations | Antimicrobial |

This table highlights how the bromination pattern in this compound may confer distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study focused on evaluating the antimicrobial efficacy of various fatty acid esters found that this compound demonstrated significant inhibitory effects against common bacterial strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics used in clinical settings.

-

Anticancer Research :

- In vitro studies using cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that this effect was mediated through the induction of apoptosis and modulation of key signaling pathways involved in cell survival.

-

Lipid Metabolism Investigation :

- Research examining the impact of this compound on lipid metabolism indicated that it could alter lipid profiles in treated subjects. This suggests potential applications in managing dyslipidemia or related metabolic disorders.

Q & A

Q. What are the standard synthetic protocols for preparing (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester?

The compound is synthesized via esterification of the corresponding brominated unsaturated fatty acid with methanol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid are commonly used catalysts, with reaction temperatures optimized between 60–80°C for 6–12 hours. Continuous flow reactors may improve yield consistency and reduce side reactions .

| Parameter | Typical Conditions |

|---|---|

| Catalyst | H₂SO₄ or p-TsOH |

| Temperature | 60–80°C |

| Reaction Time | 6–12 hours |

| Yield Optimization | Continuous flow reactors |

Q. What analytical techniques confirm the structure and stereochemistry of this compound?

- 1H/13C NMR : Assigns the (9Z) double bond geometry and (12S) stereochemistry via coupling constants and NOE effects.

- HRMS : Validates molecular weight (e.g., [M+Na]+ = 409.12).

- IR Spectroscopy : Confirms ester carbonyl (~1740 cm⁻¹) and C-Br (~600 cm⁻¹) stretches.

- Chiral HPLC/Polarimetry : Ensures enantiomeric purity of the (12S) configuration .

Q. What safety precautions are recommended for handling this compound?

While not classified as hazardous under CLP regulations, standard lab precautions apply:

- Use PPE (gloves, goggles, lab coat).

- Avoid inhalation/ingestion; work in a fume hood.

- Store in sealed containers away from light and moisture .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the (12S) configuration be addressed?

- Chiral Catalysts : Enzymatic resolution or asymmetric hydrogenation using Rh/Ir complexes.

- Chiral Auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to control stereochemistry.

- Post-Synthesis Analysis : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) resolves enantiomers .

Q. What strategies mitigate bromine-related side reactions during functionalization?

- Protecting Groups : Silyl ethers (TMS, TBS) shield hydroxyl groups during bromination.

- Low-Temperature Reactions : Reduce Br⁻ elimination (e.g., -20°C in THF).

- By-Product Monitoring : LC-MS tracks intermediates; silica gel chromatography isolates pure product .

Q. How does the bromine substituent influence biological activity compared to non-brominated analogs?

- Reactivity : Bromine enhances electrophilicity, enabling nucleophilic substitutions (e.g., Suzuki couplings).

- Bioactivity : In vitro studies show brominated analogs exhibit 3–5× higher cytotoxicity against cancer cell lines (e.g., MCF-7) due to enhanced membrane interaction .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points (e.g., 51–52°C vs. 48–50°C) be resolved?

- Method Validation : Use differential scanning calorimetry (DSC) at controlled heating rates (e.g., 5°C/min).

- Source Cross-Referencing : Compare data from NIST (m.p. 51–52°C) and Cheméo (m.p. 48–50°C) with in-house measurements.

- Purity Checks : Impurities (e.g., residual solvents) lower melting points; recrystallize from hexane/ethyl acetate .

Q. Why do solubility values vary across studies (e.g., insoluble vs. sparingly soluble in water)?

- Experimental Conditions : Solubility increases with temperature (e.g., 0.1 mg/mL at 25°C vs. 0.3 mg/mL at 40°C).

- Cosolvents : Use DMSO (10% v/v) to enhance aqueous solubility for biological assays .

Methodological Recommendations

- Synthesis : Optimize regioselectivity using directing groups (e.g., boronate esters) for bromine placement .

- Characterization : Combine 2D NMR (HSQC, HMBC) with X-ray crystallography for unambiguous structural assignment .

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) in detail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.